4-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]butanoic acid
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Overview
Description
4-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]butanoic acid is a chemical compound that features a thiadiazole ring, which is known for its diverse biological activities. This compound is of interest in various fields such as medicinal chemistry, due to its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]butanoic acid typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with butanoic acid derivatives.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in reactors with precise temperature and pressure controls. The use of catalysts and solvents is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or amines .
Scientific Research Applications
4-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly urease inhibitors.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]butanoic acid involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the enzyme, preventing the conversion of urea to ammonia and carbon dioxide. This inhibition is crucial for controlling infections caused by urease-producing bacteria .
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1,3,4-thiadiazole-2-thiol
- 2-(5-Amino-1,3,4-thiadiazol-2-yl)thio-N-arylacetamide derivatives
- 5-Amino-1,3,4-thiadiazole-2-sulfonamide
Uniqueness
4-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]butanoic acid is unique due to its specific structure that combines a thiadiazole ring with a butanoic acid moiety. This combination enhances its biological activity and makes it a versatile compound for various applications in medicinal chemistry and industrial processes .
Properties
IUPAC Name |
4-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S2/c7-5-8-9-6(13-5)12-3-1-2-4(10)11/h1-3H2,(H2,7,8)(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGFCLNRPRADHAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)CSC1=NN=C(S1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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